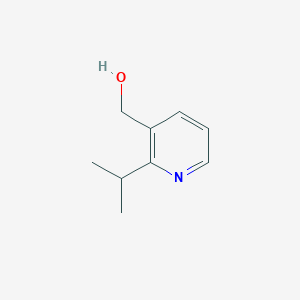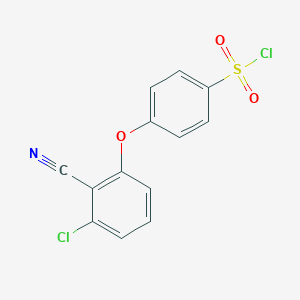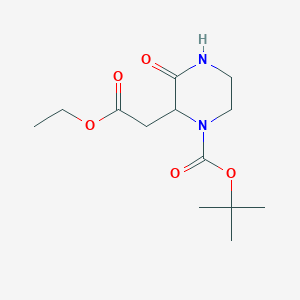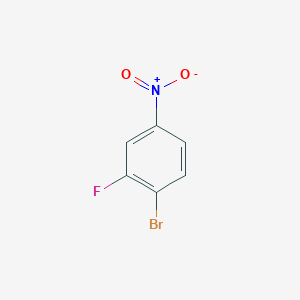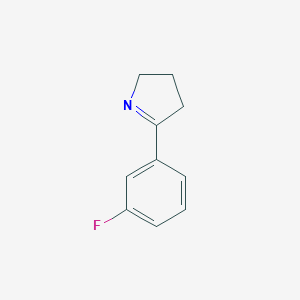
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole, also known as FPh-DHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has a fluorine atom attached to the phenyl ring at the 3-position. FPh-DHP has been studied for its therapeutic potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学研究应用
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been studied for its potential therapeutic applications in various fields. In cancer research, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been investigated for its potential use as a fluorescent probe for detecting metal ions.
作用机制
The mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood. However, studies have shown that 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole exerts its effects by interacting with various cellular targets, including proteins and DNA. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease.
生化和生理效应
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to induce apoptosis and cell cycle arrest by activating the caspase cascade and disrupting the mitochondrial membrane potential. 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has also been shown to inhibit the aggregation of amyloid beta peptides in Alzheimer's disease and to protect dopaminergic neurons in Parkinson's disease. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to act as a fluorescent probe for detecting metal ions.
实验室实验的优点和局限性
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has several advantages for lab experiments. First, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is relatively easy to synthesize and can be obtained in good yields. Second, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in lab experiments. For example, the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole may have off-target effects that could limit its use in certain applications.
未来方向
There are several future directions for research on 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. First, further studies are needed to elucidate the mechanism of action of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole in various diseases. Second, studies are needed to optimize the therapeutic potential of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole by identifying its cellular targets and optimizing its pharmacokinetic properties. Third, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be further developed as a fluorescent probe for detecting metal ions. Finally, 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole could be studied for its potential use in other diseases, such as cardiovascular disease and diabetes.
属性
CAS 编号 |
164737-45-5 |
|---|---|
产品名称 |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
分子式 |
C10H10FN |
分子量 |
163.19 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |
InChI 键 |
DKVORXXCYFHXCN-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
规范 SMILES |
C1CC(=NC1)C2=CC(=CC=C2)F |
同义词 |
2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

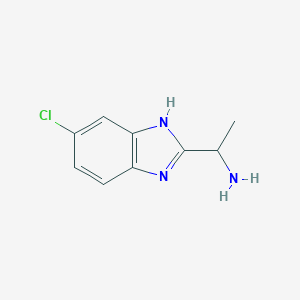
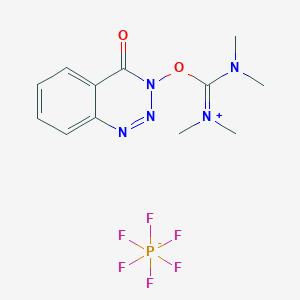

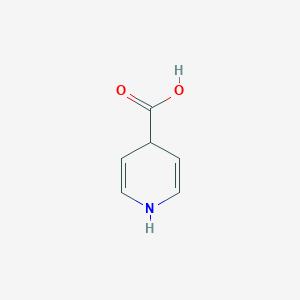
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
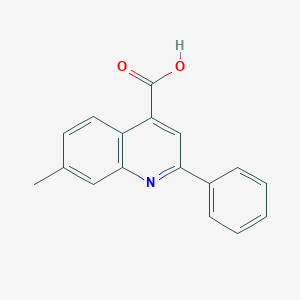
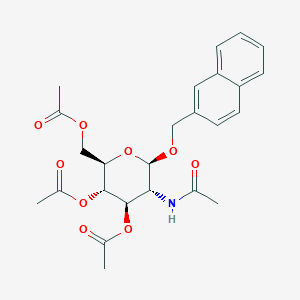
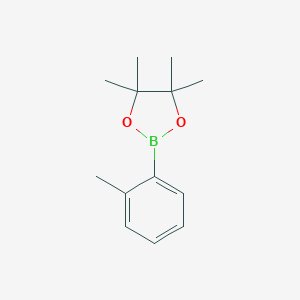
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
